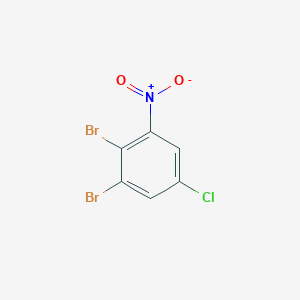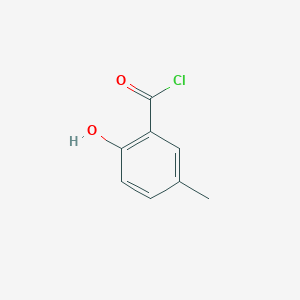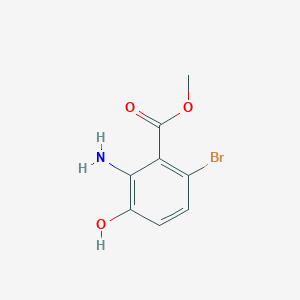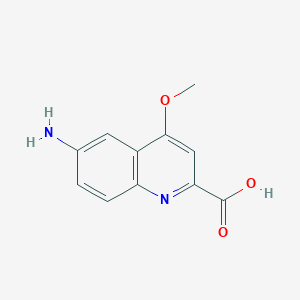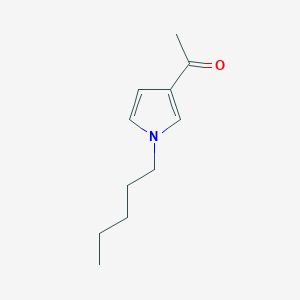
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is a synthetic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the pyrrole ring and an ethanone group at the 3-position of the pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone typically involves the reaction of 1-pentylpyrrole with an appropriate acylating agent. One common method is the Friedel-Crafts acylation, where 1-pentylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The compound can undergo electrophilic substitution reactions at the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Pyrrole-3-carboxylic acids.
Reduction: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-(1-Pentyl-1H-pyrrol-3-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including interactions with biological receptors.
Medicine: Research is ongoing to investigate its potential therapeutic effects and pharmacological properties.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1H-pyrrol-2-yl)ethanone: This compound has a similar structure but lacks the pentyl group.
1-(1H-pyrrol-3-yl)ethanone: Similar to the target compound but without the pentyl substitution.
Uniqueness: 1-(1-Pentyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the pentyl group, which can influence its chemical reactivity, biological activity, and physical properties. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C11H17NO |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
1-(1-pentylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H17NO/c1-3-4-5-7-12-8-6-11(9-12)10(2)13/h6,8-9H,3-5,7H2,1-2H3 |
Clave InChI |
PGZCMBPCMPVWIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1C=CC(=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




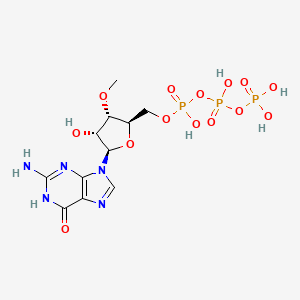
![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
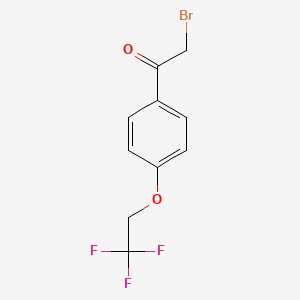
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
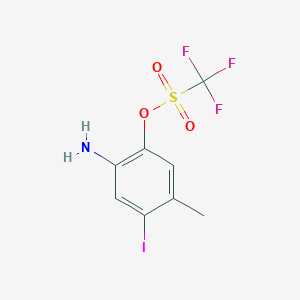
![2-Bromo-6-fluorobenzo[d]oxazole](/img/structure/B12866040.png)
